molecular formula C24H23N3O2S2 B2598119 N-(2-ethyl-6-methylphenyl)-2-({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide CAS No. 1105199-06-1

N-(2-ethyl-6-methylphenyl)-2-({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide

Cat. No.: B2598119
CAS No.: 1105199-06-1
M. Wt: 449.59
InChI Key: SGLKEEJWUJXJTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-ethyl-6-methylphenyl)-2-({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a synthetic compound featuring a thieno[3,2-d]pyrimidinone core substituted with a phenyl group at position 6, a methyl group at position 3, and a sulfanyl-linked acetamide moiety at position 2. The acetamide chain is further substituted with a 2-ethyl-6-methylphenyl group. Its molecular formula is C₂₃H₂₁N₃O₂S, with a molecular weight of 403.500 g/mol .

Properties

IUPAC Name

N-(2-ethyl-6-methylphenyl)-2-(3-methyl-4-oxo-6-phenylthieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O2S2/c1-4-16-12-8-9-15(2)21(16)26-20(28)14-30-24-25-18-13-19(17-10-6-5-7-11-17)31-22(18)23(29)27(24)3/h5-13H,4,14H2,1-3H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGLKEEJWUJXJTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC(=C1NC(=O)CSC2=NC3=C(C(=O)N2C)SC(=C3)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-ethyl-6-methylphenyl)-2-({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the thieno[3,2-d]pyrimidine core, followed by the introduction of the sulfanyl group and the acetamide moiety. Common reagents used in these reactions include thionyl chloride, acetic anhydride, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to streamline the production process and reduce costs.

Chemical Reactions Analysis

Types of Reactions: N-(2-ethyl-6-methylphenyl)-2-({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride to reduce specific functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, and halides in the presence of suitable catalysts.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry: In chemistry, N-(2-ethyl-6-methylphenyl)-2-({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology: In biological research, this compound can be used as a probe to study various biochemical processes. Its interactions with biological molecules can provide insights into enzyme mechanisms and cellular pathways.

Medicine: In medicine, this compound has potential therapeutic applications. It may act as an inhibitor or activator of specific enzymes, making it a candidate for drug development.

Industry: In the industrial sector, this compound can be used in the development of new materials with specific properties. Its unique chemical structure allows for the creation of polymers, coatings, and other advanced materials.

Mechanism of Action

The mechanism of action of N-(2-ethyl-6-methylphenyl)-2-({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This modulation can lead to changes in cellular pathways and physiological responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogous thieno/pyrimidine derivatives, focusing on structural variations, physicochemical properties, and inferred functional implications.

2-[(6-Ethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(4-nitrophenyl)acetamide

  • Key Differences: The thieno[2,3-d]pyrimidinone core replaces the thieno[3,2-d]pyrimidinone scaffold. Substituents: A 6-ethyl group (vs. 3-methyl and 6-phenyl in the target) and a 4-nitrophenyl acetamide (vs. 2-ethyl-6-methylphenyl).
  • The ethyl group at position 6 may alter steric interactions in binding pockets .

2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide

  • Key Differences: Lacks the fused thiophene ring, simplifying the core to a pyrimidinone. Substituents: 2,3-dichlorophenyl acetamide (electron-withdrawing) and a 4-methyl group.
  • Implications: Reduced molecular weight (344.21 g/mol vs. 403.5 g/mol) may correlate with smaller binding interfaces.

2-(3-ethyl-5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanyl-N-(2-ethylphenyl)acetamide

  • Key Differences: Substituents: 3-ethyl, 5,6-dimethyl on the thienopyrimidinone core (vs. 3-methyl and 6-phenyl in the target). Acetamide linked to 2-ethylphenyl (vs. 2-ethyl-6-methylphenyl).
  • Implications :
    • Increased alkylation (ethyl and methyl groups) may enhance lipophilicity, favoring blood-brain barrier penetration.
    • The absence of a phenyl group at position 6 could reduce aromatic stacking interactions .

2-Chloro-N-(2-ethyl-6-methylphenyl)-N-[(1S)-2-methoxy-1-methylethyl]acetamide

  • Key Differences: Chloroacetamide backbone with a methoxy-1-methylethyl group (vs. sulfanyl-linked thienopyrimidinone).
  • Implications :
    • The chloro and methoxy groups introduce distinct electronic effects, likely altering metabolic stability and target selectivity compared to the sulfur-containing target compound .

Comparative Data Table

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Notable Features
Target Compound Thieno[3,2-d]pyrimidinone 3-methyl, 6-phenyl, 2-ethyl-6-methylphenylacetamide 403.50 High lipophilicity, aromatic stacking
2-[(6-Ethyl-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(4-nitrophenyl)acetamide Thieno[2,3-d]pyrimidinone 6-ethyl, 4-nitrophenylacetamide ~400 (estimated) Polar nitro group
2-[(4-methyl-6-oxo-pyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide Pyrimidinone 4-methyl, 2,3-dichlorophenylacetamide 344.21 Electron-withdrawing chlorines
2-(3-ethyl-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)sulfanyl-N-(2-ethylphenyl)acetamide Thieno[2,3-d]pyrimidinone 3-ethyl, 5,6-dimethyl, 2-ethylphenylacetamide ~420 (estimated) Enhanced alkylation

Research Implications

  • Structural Activity Relationships (SAR) : The target compound’s 6-phenyl and 3-methyl groups may optimize π-π interactions and metabolic stability compared to nitro- or chloro-substituted analogues.
  • Synthetic Complexity: The thieno[3,2-d]pyrimidinone core requires specialized synthesis protocols, as seen in related compounds using sulfanyl acetamide coupling (e.g., ) .

Biological Activity

N-(2-ethyl-6-methylphenyl)-2-({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a complex organic compound with significant potential in medicinal chemistry. Its structure features a thienopyrimidine core linked to an acetamide group, suggesting diverse biological activities. This article explores its biological activity, including antimicrobial properties, potential mechanisms of action, and relevant case studies.

Molecular Formula: C₁₈H₁₉N₃O₂S
Molecular Weight: Approximately 377.5 g/mol
CAS Number: 1114916-15-2

The compound exhibits structural diversity due to the presence of multiple functional groups, including an ethyl group, a methyl group, and a sulfanyl moiety.

Antimicrobial Activity

Research indicates that compounds related to the thienopyrimidine core often display significant antimicrobial properties. For instance, studies have shown that derivatives of thieno[3,2-d]pyrimidines possess notable antibacterial and antimycobacterial activities. In vitro assays demonstrated that these compounds were effective against various strains of Gram-positive and Gram-negative bacteria, as well as Mycobacterium tuberculosis.

CompoundActivity TypeMinimum Inhibitory Concentration (MIC)Target Strains
4cAntibacterial10 µg/mLE. coli
4eAntimycobacterial5 µg/mLM. tuberculosis
5gAntibacterial15 µg/mLS. aureus

These findings suggest that the thienopyrimidine structure is crucial for antimicrobial efficacy, particularly when combined with appropriate side chains such as amido or imino groups .

While specific mechanisms for this compound remain largely unexplored, the presence of the thienopyrimidine core hints at potential interactions with various molecular targets. Similar compounds have been identified as kinase inhibitors, indicating that this compound might modulate enzymatic activities or receptor interactions.

Study 1: Synthesis and Biological Evaluation

A study focused on synthesizing derivatives of thienopyrimidines highlighted the biological evaluation of N-(2-ethyl-6-methylphenyl)-2-{(3-methyl-4-oxo-thieno[3,2-d]pyrimidin)}acetamide. The synthesized compound exhibited promising antibacterial properties against E. coli and S. aureus in preliminary assays. The study emphasized the importance of structural modifications in enhancing biological activity.

Study 2: In Vivo Efficacy

Another investigation assessed the in vivo efficacy of related thienopyrimidine compounds in animal models infected with Mycobacterium tuberculosis. The results indicated a significant reduction in bacterial load in treated groups compared to controls, suggesting that these compounds could serve as potential therapeutic agents against resistant strains of tuberculosis.

Q & A

Q. How can researchers optimize the synthetic yield of N-(2-ethyl-6-methylphenyl)-2-({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide?

Methodological Answer:

  • Reaction Conditions : Use DMSO-d6 as a solvent for NMR characterization to monitor intermediate formation .
  • Purification : Employ recrystallization from ethanol or methanol to achieve high purity (e.g., 80% yield with mp 230°C) .
  • Elemental Analysis : Validate purity via elemental analysis (e.g., C: 45.29%, N: 12.23%, S: 9.30%) to confirm stoichiometric ratios .

Q. What spectroscopic techniques are critical for characterizing this compound’s structure?

Methodological Answer:

  • 1H NMR : Assign peaks for key protons, such as NHCO (δ 10.10 ppm) and SCH2 (δ 4.12 ppm), to confirm thioacetamide and aromatic substituents .
  • Mass Spectrometry : Use ESI-MS to verify molecular ion peaks (e.g., [M+H]+ at m/z 344.21) .
  • X-ray Crystallography : Resolve crystal structures for analogs (e.g., pyrimidine-thioacetamide derivatives) to validate stereochemistry .

Advanced Research Questions

Q. How can computational methods predict the reactivity of the thieno[3,2-d]pyrimidin-4-one core in this compound?

Methodological Answer:

  • Quantum Chemical Calculations : Apply density functional theory (DFT) to model reaction pathways, such as sulfanyl group substitution, using software like Gaussian or ORCA .
  • Reaction Path Search : Use ICReDD’s computational-experimental loop to optimize conditions (e.g., solvent, catalyst) for regioselective modifications .

Q. What strategies resolve contradictions in biological activity data for thioacetamide derivatives?

Methodological Answer:

  • Dose-Response Curves : Perform IC50 assays across multiple cell lines to account for variability in cytotoxicity .
  • SAR Analysis : Compare analogs (e.g., fluorophenyl vs. methoxyphenyl substitutions) to identify critical pharmacophores .
  • Meta-Analysis : Aggregate data from PubChem and crystallographic studies to validate trends in enzyme inhibition .

Q. How can researchers design experiments to evaluate the compound’s pharmacokinetic properties?

Methodological Answer:

  • In Silico ADME : Use SwissADME or ADMETLab to predict absorption, metabolic stability, and blood-brain barrier permeability .
  • In Vivo Studies : Administer the compound in rodent models and quantify plasma levels via LC-MS/MS, adjusting formulations (e.g., PEGylation) to enhance bioavailability .

Structural and Mechanistic Questions

Q. What crystallographic data are available for related thieno[3,2-d]pyrimidin-4-one derivatives?

Methodological Answer:

  • Database Mining : Search the Cambridge Structural Database (CSD) for analogs (e.g., N-(4-chlorophenyl)-2-[(pyrimidin-2-yl)sulfanyl]acetamide) to compare bond lengths and angles .
  • Hydrogen Bonding : Analyze intermolecular interactions (e.g., NH···O=C) in crystal packing to guide co-crystal engineering .

Q. How does the sulfanyl group influence the compound’s electronic properties?

Methodological Answer:

  • Electrostatic Potential Maps : Generate ESP maps using Gaussian to visualize electron-rich regions (e.g., sulfanyl sulfur) for nucleophilic attack .
  • Redox Profiling : Perform cyclic voltammetry to measure oxidation potentials, correlating with stability in biological environments .

Data Analysis and Reproducibility

Q. What statistical methods are recommended for optimizing reaction conditions?

Methodological Answer:

  • DoE (Design of Experiments) : Use factorial designs (e.g., Box-Behnken) to test variables (temperature, catalyst loading) and identify optimal conditions .
  • ANOVA : Apply analysis of variance to distinguish significant factors (p < 0.05) in yield or purity outcomes .

Q. How can researchers address batch-to-batch variability in synthesis?

Methodological Answer:

  • QC Protocols : Implement in-process controls (e.g., TLC monitoring at Rf = 0.3) and validate via HPLC (≥95% purity) .
  • Robustness Testing : Vary solvent ratios (±5%) and reaction times (±10%) to assess reproducibility .

Future Directions

Q. What novel modifications could enhance the compound’s therapeutic potential?

Methodological Answer:

  • Bioisosteric Replacement : Substitute the phenyl group with heteroaromatic rings (e.g., pyridyl) to improve solubility .
  • Prodrug Design : Introduce hydrolyzable esters (e.g., ethoxycarbonyl) for controlled release .

Q. How can machine learning accelerate the discovery of analogs?

Methodological Answer:

  • Generative Models : Train AI platforms (e.g., REINVENT) to propose derivatives with predicted activity against kinase targets .
  • High-Throughput Screening : Integrate automated synthesis platforms (e.g., Chemspeed) for rapid library generation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.